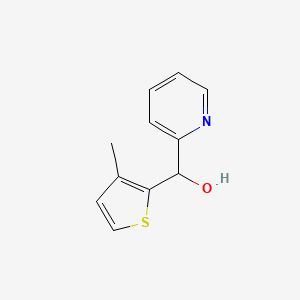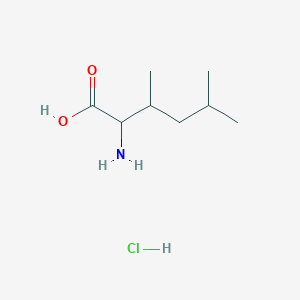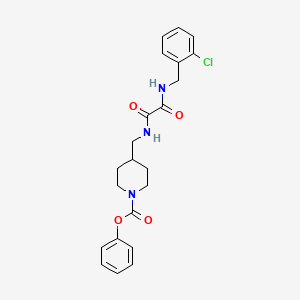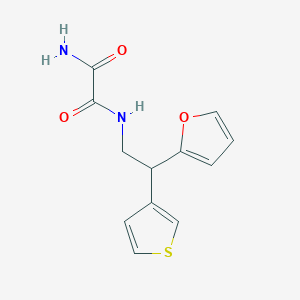![molecular formula C23H17N3O2S2 B2622049 1-(4-benzoylbenzoyl)-3-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiourea CAS No. 327972-02-1](/img/structure/B2622049.png)
1-(4-benzoylbenzoyl)-3-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Benzoylbenzoyl)-3-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiourea is a complex organic compound that features a thiourea backbone with benzoyl and benzothiazole substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-benzoylbenzoyl)-3-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiourea typically involves the condensation of 4-benzoylbenzoyl chloride with 3-methyl-2,3-dihydro-1,3-benzothiazole-2-thione in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Benzoylbenzoyl)-3-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The benzoyl groups can be reduced to corresponding alcohols.
Substitution: The benzoyl and benzothiazole groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated or nitrated benzoylbenzoyl derivatives
Applications De Recherche Scientifique
1-(4-Benzoylbenzoyl)-3-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Mécanisme D'action
The mechanism of action of 1-(4-benzoylbenzoyl)-3-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The benzoyl and benzothiazole groups can interact with hydrophobic pockets, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
1-(4-Benzoylbenzoyl)-3-phenylthiourea: Similar structure but with a phenyl group instead of the benzothiazole moiety.
1-(4-Benzoylbenzoyl)-3-methylthiourea: Similar structure but without the benzothiazole ring.
1-(4-Benzoylbenzoyl)-3-(2-thienyl)thiourea: Similar structure but with a thiophene ring instead of the benzothiazole moiety.
Uniqueness: 1-(4-Benzoylbenzoyl)-3-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]thiourea is unique due to the presence of both benzoyl and benzothiazole groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
4-benzoyl-N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O2S2/c1-26-18-9-5-6-10-19(18)30-23(26)25-22(29)24-21(28)17-13-11-16(12-14-17)20(27)15-7-3-2-4-8-15/h2-14H,1H3,(H,24,28,29)/b25-23+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZROXSEXAOLER-WJTDDFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2SC1=NC(=S)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1C2=CC=CC=C2S/C1=N/C(=S)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Methanesulfonyl-3-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidine-1-carbonyl]imidazolidin-2-one](/img/structure/B2621966.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(6-{[2-(3,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2621972.png)




![3-benzyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2621982.png)
![N-{5-[(CARBAMOYLMETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-3-(PIPERIDINE-1-SULFONYL)BENZAMIDE](/img/structure/B2621984.png)
![(3E)-3-{[(3,4-dimethylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2621985.png)
![4-methoxy-2-[1-(4-methylbenzenesulfonyl)-1H-pyrazole-4-carbonyl]phenol](/img/structure/B2621986.png)


![6-Bromo-2,2-dimethyl-4H-benzo[d][1,3]dioxine](/img/structure/B2621989.png)
